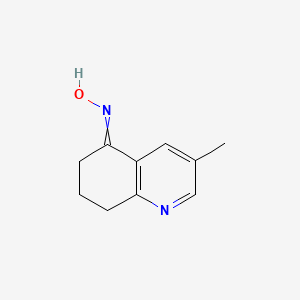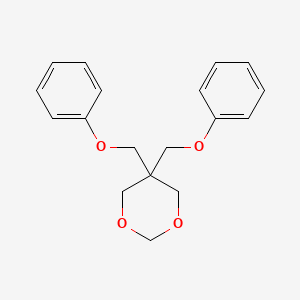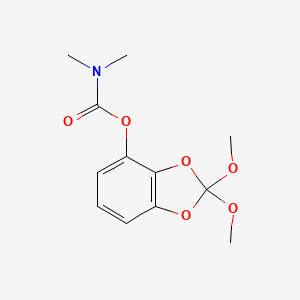
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene is an organic compound characterized by its unique diazene functional group. Diazene compounds are known for their nitrogen-nitrogen double bond, which imparts distinct chemical properties. This compound, with its bulky alkyl groups, is of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the diazene bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The bulky alkyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene involves its interaction with molecular targets through its diazene group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Another diazene compound with different substituents.
Hydrazobenzene: A related compound with a single nitrogen-nitrogen bond.
Tetramethylhydrazine: A simpler hydrazine derivative with methyl groups.
Uniqueness
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene is unique due to its bulky alkyl groups, which can influence its reactivity and physical properties. This makes it distinct from other diazene compounds and potentially useful in specialized applications.
Eigenschaften
CAS-Nummer |
59130-16-4 |
|---|---|
Molekularformel |
C24H50N2 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene |
InChI |
InChI=1S/C24H50N2/c1-19(2,3)15-23(13,16-20(4,5)6)25-26-24(14,17-21(7,8)9)18-22(10,11)12/h15-18H2,1-14H3 |
InChI-Schlüssel |
XZDDFGLZQQERRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(CC(C)(C)C)N=NC(C)(CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)
![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)

![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)





![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)


![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)

